molecular formula C8H7Cl2NO B1581096 2-chloro-N-(4-chlorophenyl)acetamide CAS No. 3289-75-6

2-chloro-N-(4-chlorophenyl)acetamide

Cat. No. B1581096
CAS RN: 3289-75-6
M. Wt: 204.05 g/mol
InChI Key: UDRCRMHFHHTVSN-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-chlorophenyl)acetamide” is a chemical compound with the empirical formula C9H9Cl2NO . It has a molecular weight of 218.08 . It is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, and anti-hepatitis B virus compounds .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-chlorophenyl)acetamide” can be represented by the SMILES string ClCC(NCC1=CC=C(Cl)C=C1)=O . The InChI key is OGCPMNAEQFAPHN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-chlorophenyl)acetamide” include a molecular weight of 169.608 Da . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : The crystal structure of 2-Chloro-N-(4-chlorophenyl)acetamide has been extensively studied. The chlorophenyl ring in this compound is oriented at a specific angle with respect to the thiazole ring, forming certain molecular interactions in the crystal lattice through C—H⋯O interactions. These findings are important for understanding the compound's physical properties and potential applications in materials science (Saravanan et al., 2016).

Antibacterial Potential

  • Antibacterial Activity : Research has identified 2-chloro-N-(4-chlorophenyl)acetamide derivatives as potential antibacterial agents. These derivatives have been synthesized and evaluated for their activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The structure-activity relationship of these compounds indicates their potential in developing new antibacterial treatments (Desai et al., 2008).

Antiviral and Antiapoptotic Effects

  • Therapeutic Effect Against Viral Infections : A novel derivative of 2-chloro-N-(4-chlorophenyl)acetamide has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and increased survival in animal models. This suggests its potential application in antiviral therapy (Ghosh et al., 2008).

Optical and Electronic Properties

  • Nonlinear Optical Properties : The nonlinear optical properties of crystalline structures containing 2-chloro-N-(4-chlorophenyl)acetamide have been investigated to understand their potential in photonic devices such as optical switches and modulators. This research is crucial in the field of materials science for developing advanced optical materials (Castro et al., 2017).

Safety And Hazards

“2-chloro-N-(4-chlorophenyl)acetamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCRMHFHHTVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186544
Record name Acetamide, 2-chloro-N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chlorophenyl)acetamide

CAS RN

3289-75-6
Record name Acetamide, 2-chloro-N-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3289-75-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-chloro-N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-Dichloroacetanilide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

p-Chloroaniline (3.82 g) was dissolved in ethyl acetate (30 ml), and chloroacetyl chloride (2.39 ml) was added at room temperature to stir the mixture for 1 hour. After the reaction mixture was heated and stirred at 60° C. for 3.5 hours, crystals deposited were collected by filtration to obtain the title compound (4.78 g). The filtrate was concentrated to about 1/4, and crystals deposited were collected by filtration to obtain the title compound (1.01 g).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.4 g (30 mol) of 2-chloroacetyl chloride were dissolved in anhydrous dioxane and a solution containing 3.8 g (30 mol) of 4-chloroaniline was added dropwise. After an hour, the batch was poured into ice water, acidified using dilute hydrochloric acid, the supernatant was removed by suction and the residue was washed with water until neutral. The reaction product was recrystallized from ethanol. The yield was 3.2 g.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The structure of the title compound, C8H7Cl2NO, resembles those of N-(4-chlorophenyl)acetamide, N-2-chloro-(4-methylphenyl)acetamide, N-2-chloro-(4-nitrophenyl)acetamide and …
Number of citations: 6 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C10H12ClNO, is syn to the ortho methyl group, similar to that observed with respect to the meta methyl group …
Number of citations: 5 scripts.iucr.org
S Subasri, TA Kumar, BN Sinha… - Acta Crystallographica …, 2017 - scripts.iucr.org
The title compounds, C12H12ClN5OS, (I), and C12H12ClN5OS, (II), are 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. Compound (II), crystallizes with two independent molecules (A …
Number of citations: 3 scripts.iucr.org
H Bashir, G Hashim, N Abdalfarg - researchgate.net
In our present study benzene-1, 2-diamine (1) has been reacted with sodium nitrite in present glacial acetic acid yielded 1H-benzo [d] 1, 2, 3-triazole (2), Which react with 2-chloro-N-…
Number of citations: 0 www.researchgate.net
S Verma, S Kumar - Asian Journal of Chemistry, 2017 - hero.epa.gov
Substituted aryl piperazine and its derivatives have attracted great attention due to its diversity of pharmacological activities and its application in heterocyclic synthesis and medicines. It …
Number of citations: 0 hero.epa.gov
S Abdel-Raheem, A El-Dean… - Current Chemistry …, 2021 - m.growingscience.com
Starting from 3-cyano-4, 6-distyrylpyridin-2 (1H)-thione (1), the compound N-(4-chlorophenyl)-2-((3-cyano-4, 6-distyrylpyridin-2-yl) thio) acetamide (2) was prepared. Compound (2) …
Number of citations: 42 m.growingscience.com
PM Chauhan, SN Thummar, KH Chikhalia - Journal of the Iranian …, 2018 - Springer
The novel derivatives of morpholine-clubbed 3-substituted coumarinyl acetamide and cinnamide derivatives 5a–5j and 6a–6j have been synthesized via various 2-chloro-N-phenyl …
Number of citations: 19 link.springer.com
MZ Ghdhayeb, MK Talib - Journal of Kufa for Chemical Sciences, 2023 - iasj.net
Preparation of new complexes of silver (I) and palladium (II)-NHC using imidazolium salts were derived through methylimidazole with 2-chloro-N-(4-chlorophenyl) acetamide under …
Number of citations: 4 www.iasj.net
F Karatas, A Cansiz, H Kara, M Karatepe… - Russian Journal of …, 2005 - Springer
Acetanilide derivatives, 2,2′-thiobis[N-(4-nitrophenyl)acetamide] and 2,2′-thiobis[N-(4-chlorophenyl)acetamide], were synthesized and characterized. They were shown to cause a …
Number of citations: 18 link.springer.com
R Kumar, M Kaur, MS Bahia, O Silakari - European Journal of Medicinal …, 2014 - Elsevier
The present study describes the synthesis of fifteen 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives (13a–o) through condensation of 2-chloro-N-phenyl acetamides (12a–o) …
Number of citations: 46 www.sciencedirect.com

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